Reineckiagenin A

説明

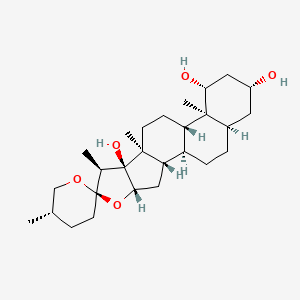

Reineckiagenin (C${27}$H${44}$O$_5$; molecular weight: 448.64–448.65 g/mol) is a steroidal sapogenin first isolated from Reineckia carnea Kunth (Asparagaceae) and later identified in Radix Rehmanniae, a traditional Chinese medicinal herb . It is characterized by a hydroxyl group in its F-ring, a structural feature critical to its bioactivity . Reineckiagenin exhibits estrogen-like activity by binding to estrogen receptors ERα and GPR30, modulates the hypothalamic-pituitary-ovarian axis, and suppresses inflammatory mediators such as iNOS, COX-2, and IL-6 . Its applications span pharmacological research, particularly in polycystic ovary syndrome (PCOS) treatment and anti-inflammatory studies .

特性

分子式 |

C27H44O5 |

|---|---|

分子量 |

448.6 g/mol |

IUPAC名 |

(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,14R,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-8,14,16-triol |

InChI |

InChI=1S/C27H44O5/c1-15-7-10-26(31-14-15)16(2)27(30)23(32-26)13-21-19-6-5-17-11-18(28)12-22(29)25(17,4)20(19)8-9-24(21,27)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16+,17+,18+,19+,20-,21-,22+,23-,24-,25-,26+,27+/m0/s1 |

InChIキー |

CZPZAVXEEBSUDO-GPNSMIPFSA-N |

異性体SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)O)C)OC1 |

正規SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)O)C)OC1 |

同義語 |

reineckiagenin A |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Functional Comparison of Reineckiagenin and Related Compounds

Key Findings

Structural Similarities and Differences :

- Reineckiagenin, Isoreineckiagenin, and Isocarneagenin share identical molecular formulas but differ in hydroxyl group positioning or stereochemistry, influencing receptor binding .

- Compounds like Convallamarogenin and Isorhodeasapogenin lack the F-ring hydroxyl, leading to divergent bioactivities (e.g., cardiotonic vs. estrogenic effects) .

Pharmacological Overlap and Divergence: Reineckiagenin’s estrogenic activity is unique among its analogs, as demonstrated by its high docking affinity for ERα and GPR30 .

Solubility and Stability: Reineckiagenin is soluble in DMSO and ethanol, with stable storage at -20°C . Similar data for Isoreineckiagenin and Isocarneagenin are unavailable, highlighting a research gap .

Q & A

Q. How can ethnopharmacological data guide the discovery of this compound in understudied plant taxa?

- Methodological Answer : Integrate ethnobotanical surveys with metabolomics (GC-MS, LC-MS) and phylogenetics to prioritize species. Use bioactivity-guided fractionation and dereplication strategies to avoid rediscovery of known compounds .

Methodological Considerations for Data Quality

- Reproducibility : Document all experimental parameters (e.g., solvent ratios, column temperatures) and deposit raw data in repositories like Zenodo or Figshare .

- Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons and survival analysis (Kaplan-Meier) for longitudinal studies. Report effect sizes and confidence intervals .

- Ethical Compliance : Obtain permits for plant collection (CBD/Nagoya Protocol) and ethical approvals for animal/human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。